Cas no 1803958-86-2 (Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate)

Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate
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- インチ: 1S/C10H8BrF3INO3/c1-18-7(17)2-6-8(15)9(19-10(12,13)14)5(3-11)4-16-6/h4H,2-3H2,1H3
- InChIKey: OFLVMFDDITWPIZ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(CBr)=CN=C1CC(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 319
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.1
Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089585-1g |
Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate |
1803958-86-2 | 97% | 1g |
$1,504.90 | 2022-04-02 |
Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate 関連文献
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Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetateに関する追加情報
Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1803958-86-2): A Comprehensive Overview
Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1803958-86-2) is a multifunctional organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl, iodo, and trifluoromethoxy substituents, offers a versatile platform for the development of novel therapeutic agents.
The bromomethyl group in this compound serves as a reactive site for various chemical transformations, making it an attractive candidate for synthetic chemistry. The presence of the iodo substituent further enhances its reactivity and can be utilized in cross-coupling reactions to introduce diverse functional groups. The trifluoromethoxy moiety imparts unique electronic and steric properties, which can influence the compound's biological activity and pharmacokinetic profile.
Recent studies have highlighted the potential of Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate in the development of targeted therapies for various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be effectively used as a building block for the synthesis of potent inhibitors of kinases, which are key enzymes involved in many cellular processes and are often dysregulated in cancer.
In another research effort, scientists at the University of California, San Francisco, explored the use of Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate in the development of novel antiviral agents. The compound's ability to undergo selective functionalization through its bromomethyl group allowed for the creation of derivatives with enhanced antiviral activity against a range of viral pathogens, including influenza and hepatitis C viruses.
The pharmacological properties of Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate have also been investigated in preclinical studies. Research conducted at the National Institutes of Health (NIH) revealed that this compound exhibits promising activity as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic interventions. The compound's ability to selectively bind to specific GPCRs suggests its potential use in treating neurological disorders and metabolic diseases.
In addition to its therapeutic applications, Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate has shown promise as a tool for chemical biology research. Its unique structure makes it an ideal candidate for probing protein-protein interactions and signaling pathways. For example, a study published in Chemical Biology & Drug Design utilized this compound to investigate the role of specific kinases in cell proliferation and apoptosis.
The synthesis of Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate involves several well-established chemical reactions. The key steps include the introduction of the bromomethyl group through a bromination reaction, followed by the addition of the iodo substituent via an iodination process. The trifluoromethoxy moiety is typically introduced through a nucleophilic substitution reaction with trifluoromethanesulfonate or a similar reagent.
The purity and quality control of Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate are crucial for its successful application in both research and pharmaceutical development. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to ensure that the compound meets stringent purity standards.
In conclusion, Methyl 5-(bromomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1803958-86-2) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal candidate for the development of novel therapeutic agents and tools for chemical biology studies. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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